molecular formula C14H13ClOZn B14882261 3-(BenZyloxy)benZylZinc chloride

3-(BenZyloxy)benZylZinc chloride

Cat. No.: B14882261
M. Wt: 298.1 g/mol
InChI Key: DXBNKBRIMJSCDQ-UHFFFAOYSA-M
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Description

3-(Benzyloxy)benzylzinc chloride is an organozinc compound that features a benzyl group substituted with a benzyloxy group and bonded to a zinc chloride moiety. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Benzyloxy)benzylzinc chloride can be synthesized through the oxidative insertion of zinc into 3-(benzyloxy)benzyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the presence of a catalyst, such as cobalt chloride (CoCl2), and an additive like isoquinoline to enhance the yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)benzylzinc chloride undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acids and other oxidized derivatives.

    Reduction: Hydrocarbons and reduced benzylic compounds.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)benzylzinc chloride involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc moiety acts as a nucleophile, facilitating the formation of carbon-carbon bonds through transmetalation processes . The benzyloxy group can stabilize the intermediate through resonance, enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)benzylzinc chloride is unique due to the presence of both the benzyloxy and benzyl groups, which provide enhanced reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

Molecular Formula

C14H13ClOZn

Molecular Weight

298.1 g/mol

IUPAC Name

chlorozinc(1+);1-methanidyl-3-phenylmethoxybenzene

InChI

InChI=1S/C14H13O.ClH.Zn/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13;;/h2-10H,1,11H2;1H;/q-1;;+2/p-1

InChI Key

DXBNKBRIMJSCDQ-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=CC=C1)OCC2=CC=CC=C2.Cl[Zn+]

Origin of Product

United States

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